![molecular formula C20H20FN3OS B2509837 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 897476-10-7](/img/structure/B2509837.png)
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Scientific Research Applications
Antibacterial and Antifungal Activities
Thiazoles, including our compound, have demonstrated potent antibacterial and antifungal properties. Researchers have synthesized derivatives with variable substituents on the thiazole ring to explore their effects. These compounds inhibit the growth of bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) .
Anti-Inflammatory and Analgesic Effects
The compound also exhibits anti-inflammatory and analgesic activities. Its potential in managing pain and inflammation makes it relevant for drug development in this field .
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their antitumor properties. In particular, our compound demonstrated significant cytotoxic effects on human tumor cell lines. For instance, it showed promising activity against prostate cancer cells .
COX-2 Inhibition
Compounds derived from thiazoles, including our target molecule, have been evaluated for their COX-2 inhibitory activity. Some derivatives exhibited fair COX-2 inhibition, comparable to known inhibitors like celecoxib and diclofenac .
Conclusion
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone holds promise across diverse fields, from antimicrobial applications to potential therapeutic interventions. Researchers continue to explore its multifaceted biological effects, making it an exciting subject for further investigation. 🌟
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-2-14-4-3-5-17-18(14)22-20(26-17)24-12-10-23(11-13-24)19(25)15-6-8-16(21)9-7-15/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFARBJIRVTHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone |
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